molecular formula C9H12BrNO B14763024 4-Bromo-2-ethoxy-6-methylaniline

4-Bromo-2-ethoxy-6-methylaniline

Cat. No.: B14763024
M. Wt: 230.10 g/mol
InChI Key: SGBBFNNTSDBLOR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-6-methylaniline is an organic compound with the molecular formula C9H12BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-6-methylaniline can be achieved through a multi-step process involving several key reactions:

    Nitration: The starting material, 2-ethoxy-6-methylaniline, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amine group, forming 4-amino-2-ethoxy-6-methylaniline.

    Bromination: Finally, the amine group is brominated to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-6-methylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., AlCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products include various substituted anilines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated aniline derivatives.

Scientific Research Applications

4-Bromo-2-ethoxy-6-methylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-6-methylaniline involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but lacks the ethoxy group.

    4-Bromo-2-methylaniline: Similar structure but lacks the ethoxy group.

    2-Ethoxy-4-methylaniline: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-2-ethoxy-6-methylaniline is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific chemical and biological properties. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-2-ethoxy-6-methylaniline

InChI

InChI=1S/C9H12BrNO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3,11H2,1-2H3

InChI Key

SGBBFNNTSDBLOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)C)N

Origin of Product

United States

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